molecular formula C17H20N2O2 B2604123 N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-14-2

N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2604123
CAS No.: 478259-14-2
M. Wt: 284.359
InChI Key: CMPRWNRVBBSLHU-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide (CAS 478259-14-2) is a specialized pyrrole-2-carboxamide derivative with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol . The compound features a benzyl group attached to the carboxamide nitrogen and a 3-methylbutanoyl substituent on the pyrrole ring. This structure is part of a broader class of pyrrole derivatives that have demonstrated significant research potential due to their diverse biological activities . Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which share a core structural similarity, are of considerable scientific interest as they are found in various natural sources, including fungi and plants, and some are known to be produced in vivo as advanced glycation end products (AGEs) . The specific research applications of this compound are derived from its molecular scaffold, which is known to be investigated in various biochemical contexts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)8-16(20)14-9-15(18-11-14)17(21)19-10-13-6-4-3-5-7-13/h3-7,9,11-12,18H,8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPRWNRVBBSLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330680
Record name N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-14-2
Record name N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the condensation of an appropriate aldehyde with an amine to form the pyrrole ring. The benzyl group is then introduced through a benzylation reaction, and the 3-methylbutanoyl group is added via an acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of pyrrole-2-carboxamide derivatives, including N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, is their antimicrobial properties. Research indicates that these compounds exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis, making them promising candidates for tuberculosis treatment. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring can enhance their efficacy and reduce cytotoxicity .

Inhibition of Enzymatic Activity

The compound has been investigated as a potential inhibitor of various enzymes, including those involved in amyloid precursor protein processing. Such inhibition could play a crucial role in the development of treatments for neurodegenerative diseases like Alzheimer's disease. The design of these inhibitors often involves modifying the pyrrole scaffold to optimize binding affinity and selectivity towards target enzymes .

Design Considerations

The design of this compound and similar compounds typically focuses on optimizing interactions with biological targets. For instance, the introduction of electron-withdrawing groups on the aromatic rings has been shown to enhance biological activity by improving binding affinity to target sites .

Case Studies

Several studies have documented the SAR of pyrrole derivatives:

CompoundModificationMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Activity
Compound 52-adamantyl group<0.016>64Potent against TB
Compound 12Methyl substitution3.7>64Reduced activity
Compound 142-chlorophenyl groupSlightly reduced>64Moderate activity

These findings illustrate how specific structural changes can significantly impact the antimicrobial potency and safety profile of these compounds.

In Vitro Studies

In vitro assessments have demonstrated that this compound exhibits low cytotoxicity while maintaining potent antimicrobial effects. For example, compounds derived from this scaffold have shown minimal inhibition of hERG K+ channels, indicating a favorable safety profile for potential drug development .

In Vivo Efficacy

Preclinical studies have further validated the in vivo efficacy of pyrrole derivatives against tuberculosis models, showcasing their potential as therapeutic agents. The stability and bioavailability of these compounds in biological systems are critical factors influencing their therapeutic applicability .

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 1 : 4-Benzoyl-N-(3-Chlorobenzyl)-5-Methyl-1-(4-Methylbenzyl)-1H-Pyrrole-2-Carboxamide
  • Substituents :
    • 4-Benzoyl group (electron-withdrawing).
    • 3-Chlorobenzyl and 4-methylbenzyl groups at N- and 1-positions.
  • Activity: Demonstrated selective anti-cancer activity against melanoma cell lines (M14, A375) and synergy with nutlin-3a via p53 pathway modulation .
  • Key Difference: The chlorine atom in the benzyl group may enhance binding affinity or metabolic stability compared to the non-halogenated benzyl group in the target compound.
D-4 : N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-1-(3-(Trifluoromethyl)Benzyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxamide
  • Substituents: Trifluoromethylbenzyl group (strongly electron-withdrawing). Dimethylpyridinone moiety.
  • Activity: Acts as a DNA minor groove binder, with structural features favoring intercalation or groove binding .
  • Key Difference: The trifluoromethyl group likely improves lipophilicity and resistance to enzymatic degradation compared to the 3-methylbutanoyl group in the target compound.
MGB30 : (E)-N-(3-(Dimethylamino)Propyl)-1-Methyl-4-(1-Methyl-4-(4-Styrylbenzamido)-1H-Pyrrole-2-Carboxamido)-1H-Pyrrole-2-Carboxamide
  • Substituents: Styrylbenzamido group (π-conjugated system). Dimethylaminopropyl side chain.
  • Key Difference : The styryl group enables π-π stacking with DNA bases, a mechanism absent in the target compound’s simpler acyl substituent.
N-Benzyl-4-(2-Ethylbutanoyl)-1H-Pyrrole-2-Carboxamide
  • Substituents: 2-Ethylbutanoyl group (branched acyl chain).
  • Properties : Molecular weight 298.39; structurally similar to the target compound but with altered acyl chain branching, which may affect conformational flexibility and target binding .
Key Observations :
  • Electron-Withdrawing Groups : Compounds with substituents like benzoyl (Compound 1) or trifluoromethyl (D-4) exhibit enhanced target binding or metabolic stability compared to alkyl acyl groups .
  • Branched vs. Linear Chains: The 3-methylbutanoyl group in the target compound may offer a balance of lipophilicity and steric hindrance compared to 2-ethylbutanoyl () or linear chains.

Mechanistic Insights

  • p53 Pathway Modulation : Compound 1 reduces p53-MDM2 complex formation, suggesting that the target compound’s pyrrole-carboxamide scaffold could similarly interfere with protein-protein interactions .
  • DNA Interaction: D-4 and MGB30 utilize planar substituents (e.g., trifluoromethylbenzyl, styryl) for DNA binding, whereas the target compound’s 3-methylbutanoyl group may limit such interactions .

Biological Activity

N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the class of pyrrole carboxamides. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Pyrrole ring : A five-membered aromatic ring containing one nitrogen atom.
  • Benzyl group : A phenyl group attached to a methylene (-CH2-) group.
  • 3-Methylbutanoyl side chain : A branched alkyl chain that may influence the compound's lipophilicity and biological interactions.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects. For example, it has been shown to affect pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound can disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms, suggesting potential as an antimicrobial agent.

Biological Activity Studies

Recent studies have assessed the biological activity of this compound through various assays:

Study Type Findings
Anticancer Activity Exhibited significant cytotoxicity against cancer cell lines (IC50 values in low micromolar range) .
Antimicrobial Activity Displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Mechanistic Studies Inhibition of key signaling pathways involved in tumor growth and survival .

Case Studies

  • Anticancer Efficacy : In a study involving human cancer cell lines, this compound demonstrated potent antiproliferative effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
  • Antimicrobial Testing : In vitro tests against various bacterial strains revealed that the compound inhibited growth at concentrations lower than those typically required for conventional antibiotics. It was particularly effective against resistant strains, indicating its potential as a lead compound for new antimicrobial therapies.

Research Findings

The following key findings summarize the biological activity of this compound:

  • Potency Against Drug-Resistant Strains : The compound showed efficacy against drug-resistant strains of bacteria, suggesting it could be developed into a novel therapeutic agent .
  • Low Cytotoxicity : While effective against cancer cells, it exhibited low cytotoxicity towards normal cells, indicating a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) : Modifications in the side chains significantly influenced the biological activity, allowing for further optimization in future drug design efforts .

Q & A

Q. What are the typical synthetic routes for preparing N-substituted pyrrole-2-carboxamide derivatives, and how are they optimized?

The synthesis of pyrrole-2-carboxamides often involves coupling activated carboxylic acid derivatives (e.g., acid chlorides) with amines under Schotten-Baumann conditions. For example, in the synthesis of structurally related compounds, acyl chlorides are reacted with amines in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base at 0°C for 4 hours. Purification via flash chromatography (e.g., petroleum ether/ethyl acetate 8:2) yields products with >95% purity . Optimization focuses on controlling stoichiometry (e.g., 1.5 equivalents of amine) and reaction temperature to minimize side reactions.

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize pyrrole-2-carboxamide derivatives?

  • ¹H NMR : Chemical shifts for pyrrole protons typically appear between δ 6.0–7.5 ppm, while benzyl groups show aromatic protons at δ 7.2–7.5 ppm. For example, in N-benzyl derivatives, the benzyl CH₂ group resonates at δ 4.5–5.0 ppm .
  • IR : Stretching vibrations for amide C=O bonds appear at ~1650–1680 cm⁻¹, and NH stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) are confirmed via ESI-MS, with fragmentation patterns aiding structural validation .

Q. What purification methods are recommended for isolating pyrrole-2-carboxamides?

Flash chromatography using silica gel and gradients of nonpolar/polar solvents (e.g., petroleum ether:ethyl acetate) is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may improve resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of substituted pyrrole carboxamides?

  • Catalysis : Palladium-catalyzed Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation in microwave-assisted reactions (100°C, 15 minutes) with yields up to 70% .
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, 45 psi H₂) reduces nitro groups to amines with near-quantitative yields, requiring careful catalyst filtration to avoid contamination .
  • Microwave Synthesis : Reduces reaction times from hours to minutes (e.g., 15 minutes vs. overnight) while maintaining high purity (>95%) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

Discrepancies in NMR shifts often arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., -COCH₃) deshield adjacent pyrrole protons, shifting signals downfield.
  • Steric hindrance from bulky substituents (e.g., bornyl or fenchyl groups) alters coupling constants . Comparative analysis with computational tools (DFT-based chemical shift prediction) and 2D NMR (COSY, HSQC) resolves ambiguities .

Q. What strategies are effective for designing pyrrole-2-carboxamide analogs with enhanced bioactivity?

  • Scaffold Modulation : Introduce electron-deficient aryl groups (e.g., 4-chloro-3-methylphenyl) to enhance binding to hydrophobic pockets in target proteins .
  • Bioisosteric Replacement : Replace benzyl groups with heterocyclic amines (e.g., pyridinyl) to improve solubility and metabolic stability .
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like CB2 receptors, guiding rational design .

Q. How can synthetic byproducts or impurities be identified and mitigated?

  • LC-MS Monitoring : Track reaction progress in real-time to detect intermediates (e.g., unreacted acyl chlorides).
  • SCX-2 Cartridges : Remove basic impurities (e.g., excess amines) via ion-exchange chromatography .
  • X-ray Crystallography : Resolve ambiguous structures when spectroscopic data overlap (e.g., polymorphic forms) .

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield disparate results (e.g., 53% vs. 70%) for pyrrole carboxamides?

Variability arises from:

  • Amine Reactivity : Bulky amines (e.g., bornylamine) exhibit slower reaction kinetics, reducing yields compared to smaller amines .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) may stabilize intermediates but increase side reactions in microwave syntheses .
  • Catalyst Loading : Suboptimal Pd(PPh₃)₄ concentrations (<0.1 eq.) in Suzuki couplings lead to incomplete conversions .

Methodological Tables

Q. Table 1. Key Spectral Data for Pyrrole-2-Carboxamide Derivatives

Substituent¹H NMR (δ, ppm)IR (C=O, cm⁻¹)MS ([M+H]⁺)
N-Benzyl4.58 (s, 2H, CH₂)1658364.2
3-Methylbutanoyl2.21 (s, 3H, CH₃)1737307.34
4-Chloro-3-methylphenyl7.82 (d, J=8.0 Hz)1633410.31

Q. Table 2. Optimization Parameters for Microwave-Assisted Synthesis

ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes rate
Reaction Time15 minutesMinimizes degradation
Solvent Ratio (EtOH:Toluene:H₂O)9:3:1Enhances solubility

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